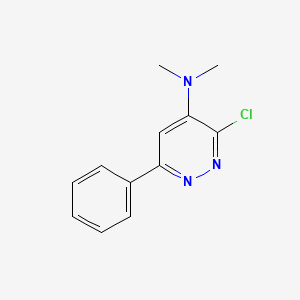

3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine

CAS No.: 89868-00-8

Cat. No.: VC17299963

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89868-00-8 |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |

| Standard InChI | InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

| Standard InChI Key | YJVOHRIWDUUTRN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine, reflects three key substituents:

-

Chlorine at position 3

-

N,N-Dimethylamino group at position 4

-

Phenyl ring at position 6

The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.697 g/mol and an exact mass of 233.072 g/mol .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, analogs suggest:

-

¹H NMR: Signals near δ 2.29 ppm for N(CH₃)₂ groups and aromatic protons between δ 7.4–8.7 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 233.072 (calculated for C₁₂H₁₂ClN₃) .

Synthesis and Reaction Pathways

Original Synthetic Route (Sircar, 1983)

The first reported synthesis by Sircar et al. (1983) involves:

-

Cyclocondensation of a substituted 1,4-diketone with hydrazine to form the pyridazine ring.

-

Chlorination at position 3 using POCl₃ or PCl₅.

-

Amination at position 4 via nucleophilic substitution with dimethylamine .

Key Reaction (simplified):

Modern Modifications

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields from ~70% to >90% . For example:

-

Microwave Cyclization: Irradiation at 150°C for 3 minutes achieves 92% yield in pyridazine ring formation .

Physicochemical Properties

The LogP value indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability. The polar surface area aligns with molecules exhibiting oral bioavailability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume